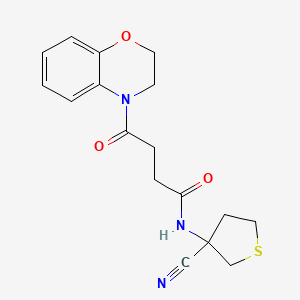
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide” is a chemical compound with the molecular formula C15H18N2O2 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 258.321. Other specific properties like melting point and NMR data are not available in the retrieved data .Mecanismo De Acción
The exact mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. In neurology, this compound has been shown to protect neurons from oxidative stress and inflammation. In immunology, this compound has been shown to modulate the activity of immune cells, including T cells and macrophages.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. In neurology, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases. In immunology, this compound has been shown to modulate the activity of immune cells, which may have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is that it has been extensively studied and has shown potential therapeutic applications in a variety of fields. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Direcciones Futuras
There are several potential future directions for research on N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide. One area of interest is the development of targeted therapies that take advantage of this compound's ability to inhibit specific enzymes involved in cancer cell growth and proliferation. Another area of interest is the development of neuroprotective therapies that utilize this compound's ability to protect neurons from oxidative stress and inflammation. Finally, there is potential for the development of immunomodulatory therapies that utilize this compound's ability to modulate the activity of immune cells.
Métodos De Síntesis
The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide involves the condensation of 2-acetyl-7,8-dimethylquinoline with ethylenediamine, followed by acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In neurology, this compound has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In immunology, this compound has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-4-5-12-8-13(6-7-16-11(3)18)15(19)17-14(12)10(9)2/h4-5,8H,6-7H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXDVZKNUSJCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
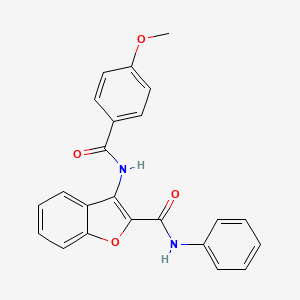
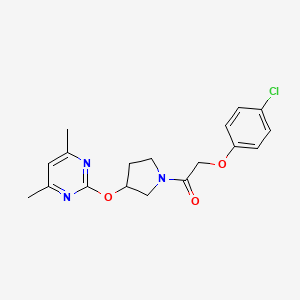


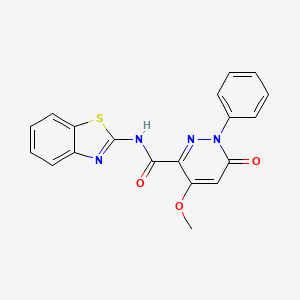
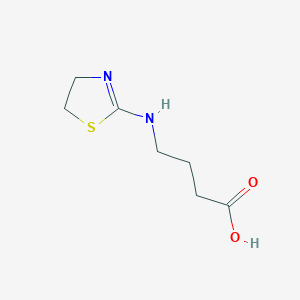
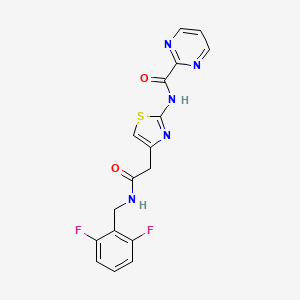



![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2852641.png)


